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Compound of Interest

Compound Name: Aureobasidin |

Cat. No.: B15181467

Technical Support Center: Aureobasidin A
Transformation

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers using Aureobasidin A as a selection agent in yeast transformation
experiments.

Troubleshooting Guides
Problem 1: No colonies appear on the selection plates.

Question: | performed a yeast transformation with a plasmid containing the AUR1-C resistance
gene and plated the cells on media with Aureobasidin A, but | don't see any colonies. What
could be the problem?

Answer:

Several factors could lead to a complete lack of transformants. Here are the most common
causes and their solutions:

« Inefficient Transformation: The overall transformation efficiency might be too low. This can be
due to suboptimal cell health, poor quality or incorrect amount of DNA, or incorrect execution
of the transformation protocol.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15181467?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Solution: Always include a positive control transformation with a known plasmid and
selection marker to verify the efficiency of your competent cells and protocol. Review the
detailed transformation protocol provided below to ensure all steps are followed correctly.

¢ Incorrect Aureobasidin A Concentration: The concentration of Aureobasidin A in your plates
might be too high for the level of expression of the AUR1-C gene from your plasmid.

o Solution: The optimal concentration of Aureobasidin A can vary depending on the yeast
strain and the expression level of the resistance gene. It is recommended to perform a
dose-response experiment to determine the minimal inhibitory concentration (MIC) for
your specific strain.[1] A common starting concentration for S. cerevisiae is 0.1-0.5 pg/mL.

[2][3][4]

o Degraded Aureobasidin A: Aureobasidin A is light-sensitive and can degrade if not stored
properly.

o Solution: Store Aureobasidin A stock solutions at 4°C and protected from light. Prepare
fresh selection plates and avoid prolonged storage.

» No Recovery Period: After heat shock, cells are fragile and need time to recover and express
the resistance gene before being subjected to the selective pressure of Aureobasidin A.

o Solution: Include a recovery step after heat shock by resuspending the cells in a non-
selective medium (like YPD) and incubating for several hours before plating on selective
media.[5]

e Problem with the Plasmid: The plasmid DNA may be of poor quality, contain mutations in the
AUR1-C gene, or you may have used a vector that cannot replicate in yeast.[1]

o Solution: Verify the integrity and concentration of your plasmid DNA. Sequence the AUR1-
C gene to ensure it is free of mutations. Confirm that your plasmid contains a yeast origin
of replication.

Problem 2: Very few colonies on the selection plates.

Question: | got a few colonies, but the transformation efficiency is much lower than expected.
How can | improve it?
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Answer:

Low transformation efficiency is a common issue. Here are several factors to consider for
optimization:

» Suboptimal Cell Health and Density: The physiological state of the yeast cells is critical for
high transformation efficiency.

o Solution: Use actively growing cells in the mid-logarithmic phase (OD600 between 0.8-
1.0).[6] Cultures that are in stationary phase will have significantly lower transformation
efficiency.[6]

e [ncorrect Amount of DNA: Both too little and too much DNA can reduce transformation
efficiency.

o Solution: For plasmid transformations, the efficiency generally does not increase linearly
with DNA amounts above 1 ug.[6] For integrative transformations, up to 5 pg of linearized
DNA may be beneficial.[6] It is recommended to use 0.1-1 ug of high-quality plasmid DNA
for optimal results.

o Heat Shock Parameters: The duration and temperature of the heat shock are critical for
successful DNA uptake.

o Solution: For S. cerevisiae, a heat shock at 42°C is typically used. The optimal duration
can vary, but a 15-minute incubation has been shown to be effective.[7][8] Longer
incubation times may not necessarily improve efficiency and could decrease cell viability.

[8]

o PEG Quality and Concentration: Polyethylene glycol (PEG) is crucial for promoting DNA
uptake.

o Solution: Use high-quality PEG 3350 or 4000. Ensure the final concentration in the
transformation mix is correct as specified in the protocol.

o Carrier DNA: Single-stranded carrier DNA, such as salmon sperm DNA, can significantly
increase transformation efficiency.
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o Solution: Always include carrier DNA in your transformation mix. It should be denatured by
boiling before use.

Problem 3: High nhumber of background colonies or
satellite colonies.

Question: | see a lawn of growth or many small "satellite" colonies around my larger
transformant colonies. What is causing this?

Answer:

High background can obscure true positive transformants and is often due to issues with the
selection agent or plating technique.

e Aureobasidin A Concentration is Too Low: If the concentration of Aureobasidin A is not high
enough, non-transformed cells can survive and grow.

o Solution: As mentioned previously, it is important to determine the MIC of Aureobasidin A
for your specific yeast strain. You may need to increase the concentration on your plates.

o Degradation of Aureobasidin A: If the antibiotic has degraded, it will not be effective at
selecting for transformants.

o Solution: Ensure proper storage of Aureobasidin A and use freshly prepared plates.

» Plating Too Densely: Plating too many cells can lead to the depletion of Aureobasidin A in the
immediate vicinity of a true transformant, allowing non-transformed cells to grow as
satellites.

o Solution: Plate a smaller volume of the transformation mixture or dilute the cell suspension
before plating.

e Spontaneous Resistance: While rare, spontaneous mutations can arise that confer
resistance to Aureobasidin A.

o Solution: To confirm that your colonies are true transformants, you can perform colony
PCR to verify the presence of your plasmid.
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Frequently Asked Questions (FAQSs)

Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi, including
Saccharomyces cerevisiae.[3] It acts by inhibiting the enzyme inositol phosphorylceramide
(IPC) synthase, which is essential for sphingolipid biosynthesis in yeast.[9][10][11] Inhibition of
this enzyme disrupts the cell membrane, leading to cell death.[2]

Q2: What is the AUR1-C gene?

The AUR1-C gene is a mutated version of the endogenous yeast AUR1 gene, which encodes
for IPC synthase. This mutation confers dominant resistance to Aureobasidin A.[3][9][12] The

altered enzyme is no longer effectively inhibited by the antibiotic, allowing transformed cells to
grow in its presence.

Q3: What is the recommended concentration of Aureobasidin A to use?

The optimal concentration can vary depending on the yeast strain and the plasmid used. For S.
cerevisiae, a starting concentration of 0.1-0.5 pg/mL is generally effective.[2][3][4] It is highly
recommended to determine the Minimal Inhibitory Concentration (MIC) for your specific
experimental conditions.

Q4: Can | use Aureobasidin A for selection in other yeast species?

Aureobasidin A is effective against other yeast species such as Schizosaccharomyces pombe
and Candida albicans.[3] However, the AUR1-C gene from S. cerevisiae may not be functional
in all other yeast species.[1] For selection in other yeasts, a species-specific resistance gene
may be required.

Q5: How should | prepare and store Aureobasidin A?

Aureobasidin A is typically dissolved in ethanol or methanol to create a stock solution.[1] This
stock solution should be stored at 4°C and protected from light. When preparing selection
plates, allow the autoclaved media to cool to 50-55°C before adding the Aureobasidin A to
prevent heat-induced degradation.
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Data Presentation
Table 1: Effect of Plasmid DNA Concentration on
Transformation Efficiency

Relative Transformation

Plasmid DNA (ug) . Notes
Efficiency
Optimal for high-efficiency
0.1 +++ )
transformations.
Efficiency may begin to plateau
1.0 +++
above this concentration.[6]
Recommended for integrative
5.0 ++ transformations with linearized
DNA.[6]
High concentrations can
>10 +

decrease efficiency.[5]

Table 2: Optimization of Heat Shock Duration

Heat Shock Duration

Relative Transformation

Notes
minutes) a icienc
( tes) at 42°C Efficiency
. Some transformation will
+
occur, but likely suboptimal.
Often found to be the optimal
15 +++
duration for S. cerevisiae.[7]
Efficiency may begin to
30 ++ decrease with longer
incubation.[13]
Can be effective, but may also
45 +

reduce cell viability.[6]
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Table 3: Recommended Aureobasidin A Concentrations
for S, cerevisiae
Recommended Starting

Yeast Strain Background . Notes
Concentration (pg/mL)

Laboratory Strains (e.g., 01.02 These strains are generally
$288c background) o quite sensitive.

May exhibit higher intrinsic
Wild or Industrial Strains 0.2 - 0.5+ resistance; MIC determination

is crucial.[1]

Experimental Protocols
High-Efficiency Lithium Acetate (LIAC/PEG) Yeast
Transformation

This protocol is a standard method for achieving high transformation efficiency in S. cerevisiae.
Reagents and Media:

YPD medium

Sterile water

1 M Lithium Acetate (LIAC)

50% (w/v) Polyethylene Glycol (PEG 3350 or 4000)

10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)

Plasmid DNA

YPD plates containing the appropriate concentration of Aureobasidin A
Procedure:

e Cell Preparation:
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[e]

Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

o

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

[¢]

Incubate at 30°C with shaking until the OD600 reaches 0.8-1.0 (mid-log phase).

[¢]

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

[e]

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

o

Resuspend the cells in 1 mL of 1200 mM LiAc.

Transformation:

o In a microfuge tube, combine the following in order:

240 pL of 50% PEG
» 36 uL of 1 M LiAc
= 10 pL of 10 mg/mL boiled and chilled carrier DNA
» 1-5 pL of plasmid DNA (0.1-1 pg)
= 100 pL of the prepared yeast cell suspension
= Sterile water to a final volume of ~360 uL
o Vortex the mixture vigorously for 1 minute to completely resuspend the cell pellet.

Heat Shock and Recovery:

[¢]

Incubate the tube at 42°C for 15-20 minutes.[14]

[¢]

Centrifuge the cells at 8,000 x g for 1 minute and discard the supernatant.

[e]

(Optional but recommended for antibiotic selection) Resuspend the cell pellet in 1 mL of
sterile YPD medium and incubate at 30°C for 2-3 hours to allow for expression of the
resistance gene.
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¢ Plating:
o Centrifuge the recovered cells and resuspend the pellet in 100-200 pL of sterile water.
o Plate the cell suspension onto YPD plates containing Aureobasidin A.

o Incubate the plates at 30°C for 2-4 days until colonies appear.
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Caption: Mechanism of Aureobasidin A action and AUR1-C resistance.
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Caption: Workflow for yeast transformation with Aureobasidin A selection.
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Caption: Troubleshooting logic for low transformation efficiency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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